9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound you mentioned is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It appears to contain a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . Triazole compounds are known to have versatile biological activities and are present in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazolo[3,4-d]pyrimidine scaffold . This is a structure found in many biologically active compounds .Scientific Research Applications
Synthesis and Biological Activity
The compound belongs to a class of molecules that have been explored for their synthesis and biological activities. For instance, derivatives of 1,2,4-triazolo purines, such as 9-benzyl-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione, have been synthesized and evaluated for their antimicrobial activities (Bektaş et al., 2007). These studies often aim to discover new therapeutic agents by modifying the chemical structure to enhance efficacy and reduce toxicity.
Crystallographic and Theoretical Investigations
Crystallographic and theoretical studies on similar compounds provide insights into the molecular structure and electronic properties, crucial for understanding the interaction with biological targets. For example, the crystal structure of a related 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine derivative was elucidated to understand its structural characteristics (Yahyazadeh & Daneshmandi, 2013).
Antitumoral and Antiproliferative Properties
Research has also focused on evaluating the antitumoral and antiproliferative properties of 1,2,4-triazolo purines. Such compounds have been synthesized and found to exhibit potent antitumoral properties, indicating their potential as cancer therapeutic agents (Wu et al., 2013).
Development of New Therapeutic Agents
The exploration of purine isosteres, including 1,2,4-triazolo[1,5-a][1,3,5]triazines (5-azapurines), for the development of new therapeutic agents highlights the versatility of these compounds in drug design. The regioselective synthesis of these derivatives has been a subject of interest for their potential application in treating various diseases (Junaid et al., 2019).
Selective Receptor Ligands
Lastly, 1,2,4-triazolo purines have been investigated for their selectivity towards specific biological receptors. Studies have identified derivatives with high affinity and selectivity for human adenosine receptors, demonstrating the potential for developing receptor-specific drugs (Okamura et al., 2002).
Future Directions
Properties
IUPAC Name |
5-benzyl-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-3-31-16-11-9-15(10-12-16)18-24-25-21-27(13-14-7-5-4-6-8-14)17-19(29)23-22(30)26(2)20(17)28(18)21/h4-12H,3,13H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNJZTGCASYSQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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